Elimination of Proton Pump Inhibitor (PPI) Interaction: A Key Differentiator from Entospletinib (GS-9973)
The clinical development of the first-generation SYK inhibitor entospletinib (GS-9973) for inflammatory diseases was prevented by its requirement for twice-daily (BID) dosing and a clinically significant drug-drug interaction with proton pump inhibitors (PPIs). Lanraplenib was specifically designed to overcome these liabilities. First-in-human pharmacokinetic studies confirmed that lanraplenib's PK profile is not affected by the co-administration of the PPI omeprazole, and the drug can be administered without regard to acid-reducing agents [1]. This stands in direct contrast to entospletinib, for which the PPI interaction was a development-limiting factor [2].
| Evidence Dimension | Pharmacokinetic Interaction with Proton Pump Inhibitors (PPIs) |
|---|---|
| Target Compound Data | No interaction; PK unaffected by co-administration of omeprazole |
| Comparator Or Baseline | Entospletinib (GS-9973): Clinically significant interaction that prevented development in inflammatory diseases |
| Quantified Difference | Qualitative binary difference (Presence vs. Absence of limiting interaction) |
| Conditions | First-in-human PK study with a crossover design in healthy subjects; co-administration with omeprazole 20 mg |
Why This Matters
This directly addresses a key liability of a competing SYK inhibitor, enabling co-administration with commonly used acid-reducing agents, a crucial factor for patient compliance and broader applicability in chronic autoimmune disease settings.
- [1] Dolton M, Matzkies F, Currie K, et al. First-in-Human Pharmacokinetics and Safety of Escalating Single- and Multiple-Doses of GS-9876, a Novel, Oral SYK Inhibitor, in Healthy Subjects [abstract]. Arthritis Rheumatol. 2016;68(suppl 10). Abstract 1594. View Source
- [2] Blomgren P, Chandrasekhar J, Di Paolo JA, et al. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Med Chem Lett. 2020;11(4):506-513. View Source
